Schisandrin B

Hepatoprotection Mitochondrial Glutathione Structure-Activity Relationship

Choose Schisandrin B (Sch B, CAS 82467-52-5) when your research demands validated hepatoprotection via mitochondrial glutathione (mtGSH) enhancement and HSP25/70 induction—efficacy absent in Schisandrin A or DDB. The methylenedioxy group and cyclooctadiene ring are essential pharmacophores. Also select for dual P-glycoprotein/MRP1 inhibition in MDR reversal studies, CYP3A4 drug–drug interaction models, selective p38 MAPK pathway modulation, and potent ·OH radical scavenging.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 82467-52-5
Cat. No. B150266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin B
CAS82467-52-5
Synonyms(+--)-gamma-schizandrin
(-)-gomisin N
Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)-
gamma-schizandrin
gomisin N
schisandrin B
schizandrin B
wuweizisu
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
InChIKeyRTZKSTLPRTWFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisandrin B (CAS 82467-52-5): Dibenzocyclooctadiene Lignan Baseline and Procurement Relevance


Schisandrin B (Sch B, γ-Schizandrin, CAS 82467-52-5) is the most abundant, bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baillon [1]. The compound possesses a core dibenzocyclooctadiene skeleton characterized by a methylenedioxy group and cyclooctadiene ring [2]. Schisandrin B is recognized as a chemical marker for quality evaluation of Schisandra chinensis materials alongside schisandrol A, schisandrol B, and schisandrin C [3]. The compound exhibits a molecular weight of 400.46 g/mol, and its unique structural features confer distinct pharmacological properties that differentiate it from closely related Schisandra lignans including Schisandrin A, Schisandrin C, and synthetic analogs such as dimethyl diphenyl bicarboxylate (DDB) [4].

Why Schisandrin B Cannot Be Interchanged with Schisandrin A, C, or Synthetic DDB


Within the dibenzocyclooctadiene lignan class, minor structural variations produce profound functional divergence. The presence of the methylenedioxy group on the dibenzocyclooctadiene skeleton is a critical structural determinant for hepatoprotective efficacy [1]. Schisandrin A lacks this methylenedioxy group and fails to protect against CCl₄-induced hepatotoxicity at equivalent dosing [2]. Schisandrin B and C, both possessing the methylenedioxy group, exhibit hepatoprotective activity, but their differential effects on MAPK signaling pathways (p38 vs. ERK/JNK selectivity) dictate distinct anti-inflammatory applications [3]. Furthermore, the synthetic analog DDB (dimethyl diphenyl bicarboxylate), which lacks the cyclooctadiene ring, cannot sustain mitochondrial glutathione redox status under oxidative stress conditions and fails to protect against hepatotoxicity, despite sharing structural similarities [4]. Substituting Schisandrin B with other in-class lignans without understanding these structure-activity relationships will result in loss of specific pharmacological properties.

Quantitative Comparative Evidence for Schisandrin B Differentiation


Methylenedioxy Group as Structural Determinant: Hepatoprotection vs. Schisandrin A

Schisandrin B (Sch B) provides hepatoprotection due to its methylenedioxy group, while Schisandrin A (Sch A), which lacks this group, fails to protect. Pretreating mice with Sch B (1 mmol/kg/day oral for 3 days) produced almost complete protection against CCl₄ hepatotoxicity, whereas Sch A at the same dosage provided no protection [1]. This is associated with Sch B's ability to enhance hepatic mitochondrial glutathione (mtGSH) levels and glutathione reductase activity [2].

Hepatoprotection Mitochondrial Glutathione Structure-Activity Relationship

Dual P-Glycoprotein and MRP1 Inhibition for Multidrug Resistance Reversal

Schisandrin B is a dual inhibitor of both P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) [1]. It reversed drug resistance in four MDR cell lines overexpressing P-gp and fully restored intracellular drug accumulation [2]. Against MRP1, at equimolar concentration, Sch B demonstrated significantly stronger potency than probenecid, a reference MRP1 inhibitor, in restoring daunorubicin accumulation in HL60/ADR cells [1].

Cancer Multidrug Resistance P-glycoprotein MRP1

Mitochondrial Glutathione Enhancement and HSP25/70 Induction vs. Synthetic Analog DDB

Schisandrin B (Sch B) at 2 mmol/kg produced maximal enhancement in hepatic mitochondrial glutathione antioxidant status (mtGAS) and increased both hepatic HSP25 and HSP70 levels at 24 h post-dosing [1]. In contrast, DDB (dimethyl diphenyl bicarboxylate, 2 mmol/kg), a synthetic analog lacking the cyclooctadiene ring, did not sustain mtGAS or HSP70 levels and could not protect against CCl₄ toxicity [2]. Furthermore, Sch B (1 mmol/kg/day, 3 days) suppressed CCl₄-induced plasma ALT increase much more potently than DDB and also decreased plasma SDH activity, which DDB failed to do [3].

Hepatoprotection Mitochondrial Glutathione Heat Shock Proteins

CYP3A4 Inhibition Potency and Kinetics vs. Schisandrin A

Schisandrin B (Sch B) inhibits CYP3A activity with an IC₅₀ of 5.51 μM and a Kᵢ of 4.24 μM, while Schisandrin A (Sch A) exhibits an IC₅₀ of 6.60 μM and a Kᵢ of 5.83 μM [1]. Both compounds show mixed noncompetitive and complete inhibition. In vivo, Sch B significantly and dose-dependently inhibited rat hepatic microsomal CYP3A activity with a Kᵢ of 16.64 mg/kg and demonstrated noncompetitive inhibition characteristics [2]. Oral Sch B increased midazolam AUC by 26.1% (8 mg/kg) and 60.6% (16 mg/kg) while decreasing 1′-hydroxy midazolam AUC by 44.5% and 49.2%, respectively [2].

Drug Metabolism CYP3A4 Drug-Drug Interactions

Antioxidant Scavenging Efficacy vs. Vitamin E and Vitamin C

Schisandrin B (sinB) demonstrates potent free radical scavenging activity. In the Fenton reaction system (hydroxyl radical, ·OH), sinB achieved 77% scavenging at 5×10⁻⁴ M, compared to 35% for vitamin E and 56% for vitamin C [1]. In the riboflavin/EDTA system (superoxide anion), sinB showed 46% scavenging, which is greater than vitamin E (23%) but lower than vitamin C (96%) [1]. SinB's scavenging effect on ·OH is 2.2-fold higher than vitamin E and 1.4-fold higher than vitamin C.

Antioxidant Free Radical Scavenging Oxidative Stress

Anti-Inflammatory MAPK Pathway Selectivity: p38 vs. ERK/JNK Differentiation

In Propionibacterium acnes-stimulated THP-1 cells, Schisandrin B (Sch B) exerts a strong inhibitory effect on p38 phosphorylation, a lesser effect on ERK, and almost no effect on JNK [1]. In contrast, Schisandrin A (Sch A) suppresses JNK with weak effects on ERK and p38, while Schisandrin C (Sch C) inhibits all three proteins, especially ERK [1]. Additionally, Sch B inhibits inflammatory cytokine release at 5 μM, whereas Sch A requires 10 μM to exert comparable effects [1].

Anti-inflammation MAPK Signaling Acne

Optimal Application Scenarios for Schisandrin B Based on Comparative Evidence


Hepatoprotection Research Requiring Mitochondrial Glutathione Enhancement

Use Schisandrin B when the research objective requires enhancement of hepatic mitochondrial glutathione (mtGSH) status and induction of heat shock proteins (HSP25/70) for protection against oxidative liver injury. Sch B is validated in CCl₄-induced hepatotoxicity models, where it provides almost complete protection, unlike Sch A (no protection) or DDB (no sustained mtGAS). The methylenedioxy group and cyclooctadiene ring are essential for this activity [1][2].

Cancer Multidrug Resistance (MDR) Reversal Studies Targeting P-gp and MRP1

Employ Schisandrin B for investigations requiring dual inhibition of P-glycoprotein and MRP1. Sch B has demonstrated efficacy in reversing drug resistance in multiple MDR cell lines and exhibits stronger MRP1 inhibition than probenecid at equimolar concentrations. Its dual-action profile offers advantages over combinations of specific modulators [1][2].

CYP3A4-Mediated Drug-Drug Interaction Studies

Select Schisandrin B as a tool compound for studying CYP3A4 inhibition and its pharmacokinetic consequences. Sch B inhibits CYP3A4 with an IC₅₀ of 5.51 μM (Kᵢ 4.24 μM) and demonstrates noncompetitive inhibition kinetics. It significantly increases the AUC of CYP3A4 substrates like midazolam in vivo [1][2].

p38 MAPK-Selective Anti-Inflammatory Signaling Research

Choose Schisandrin B for experimental models requiring selective p38 MAPK pathway inhibition without confounding JNK or ERK modulation. Sch B shows strong p38 inhibition, minimal ERK effects, and no JNK activity in P. acnes-stimulated inflammatory models, a profile distinct from Sch A and Sch C [1].

Hydroxyl Radical Scavenging and Oxidative Stress Studies

Utilize Schisandrin B for research applications demanding potent hydroxyl radical (·OH) scavenging activity. Sch B demonstrates 77% ·OH scavenging at 5×10⁻⁴ M in Fenton reaction systems, outperforming vitamin E (35%) and vitamin C (56%) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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